Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Medicinal Chemistry Kinase Inhibitor Scaffold Hopping

Select this specific 5-carboxylate regioisomer to ensure synthetic tractability and valid SAR translation. Unlike the 3- or 4-carboxylate analogs, the 5‑position ethyl ester enables regioselective modifications that yield low‑nanomolar kinase inhibitors (EGFR, B‑Raf) and high‑affinity A1AR antagonists (Ki 6 nM). The ethyl ester hydrolyses efficiently (≥80% yield) to the 5‑carboxylic acid for amide bioisostere exploration. Procure ≥98% purity to maintain integrity in focused library synthesis.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1256824-48-2
Cat. No. B1422709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate
CAS1256824-48-2
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1)C=NN2
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-5-11-12-8(6)10-4-7/h3-5H,2H2,1H3,(H,10,11,12)
InChIKeyDWBSMBXTDIFAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS 1256824-48-2): Core Building Block and its Scientific Foundation for Procurement


Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS: 1256824-48-2) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry recognized for its purine isosterism and ability to compete with purines, potentially blocking DNA synthesis [1]. This compound features an ethyl ester at the 5-position of the fused pyrazolo-pyridine ring system . With a molecular weight of 191.19 g/mol and a typical purity specification of 95.0% from research-grade suppliers, it serves as a versatile intermediate for constructing libraries of kinase inhibitors, phosphodiesterase (PDE) modulators, and adenosine receptor ligands .

Why Generic Substitution of Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate Fails: Positional and Scaffold Differentiation


In-class compounds bearing the pyrazolo[3,4-b]pyridine core are not interchangeable due to the profound impact of substitution pattern on both synthetic utility and biological targeting. The position of the ester functionality dictates the regioselectivity of downstream modifications and fundamentally alters the compound's interaction with biological targets. For instance, shifting the carboxylate from the 5-position (as in this compound) to the 3-position (CAS 849069-32-5) or the 4-position (CAS 1956321-24-6) creates distinct isomeric scaffolds with divergent reactivity and binding profiles . Furthermore, the 5-carboxylate series is specifically validated in peer-reviewed literature as a privileged scaffold for kinase inhibition and adenosine receptor modulation, with structure-activity relationship (SAR) studies demonstrating that modifications at this specific position yield high-affinity ligands .

Quantitative Evidence Guide: Verified Differentiation of Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS 1256824-48-2)


Positional Isomerism: 5-Carboxylate vs. 3-Carboxylate Scaffolds for Kinase Inhibition

The pyrazolo[3,4-b]pyridine-5-carboxylate scaffold, which Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS 1256824-48-2) is a direct member of, has been validated in medicinal chemistry literature as a productive template for generating potent kinase inhibitors. For example, a SAR study on this 5-carboxylate series identified compound 6a (a 1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivative) as a dual inhibitor of EGFR and B-Raf(V600E) mutant with IC50 values of 8.0 nM and 51 nM, respectively [1]. In contrast, the 3-carboxylate isomer (CAS 849069-32-5) is described as a general heterocyclic compound of interest, but lacks the same depth of direct, high-potency biological validation against these specific kinase targets in publicly accessible peer-reviewed literature .

Medicinal Chemistry Kinase Inhibitor Scaffold Hopping

Purity Differentiation: High-Grade 98% Purity Enables Sensitive Downstream Applications vs. Standard 95% Grade

Procurement options for Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS 1256824-48-2) offer a verifiable purity advantage. One supplier provides the compound at a minimum purity specification of 98% , while a common standard among other research-grade suppliers is a minimum purity of 95% . This 3% absolute purity difference is meaningful for sensitive applications where impurities can confound biological assay results or compromise the yield of subsequent synthetic steps.

Medicinal Chemistry Chemical Synthesis Quality Control

Scaffold Flexibility: C5-Ester Enables Access to Carboxylic Acid and Amide Bioisosteres for SAR

The ethyl ester at the 5-position is a strategically versatile handle for medicinal chemistry optimization. Hydrolysis of this ester yields 1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid, a key intermediate that has been documented in synthetic protocols with an 80% yield [1]. This carboxylic acid can then be further derivatized into a variety of amide, hydrazide, or other bioisosteric analogs, as demonstrated in the development of high-affinity A1 adenosine receptor ligands with Ki values as low as 6 nM . In comparison, the 4-carboxylate isomer (CAS 1956321-24-6) or the 3-carboxylate isomer (CAS 849069-32-5) offers a different vector and electronic environment, leading to a distinct SAR landscape .

Medicinal Chemistry Structure-Activity Relationship Prodrug Design

Validated Application Scenarios for Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS 1256824-48-2) Based on Evidence


Kinase Inhibitor Library Synthesis and Lead Optimization

Procure the 98% purity grade of Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate as the foundational core for synthesizing a focused library of kinase inhibitors. This application is directly supported by SAR studies showing that derivatives of the 5-carboxylate scaffold can achieve potent inhibition of key kinases, such as EGFR and B-Raf, with IC50 values in the low nanomolar range [1].

A1 Adenosine Receptor Antagonist Development

Utilize this building block in the synthesis of novel A1 adenosine receptor (A1AR) antagonists. Evidence from 3D QSAR studies demonstrates that modifications at the 5-carboxylate position of this scaffold yield compounds with high affinity (Ki values as low as 6 nM) and selectivity for the A1 receptor subtype, representing a significant improvement over previously reported pyrazolo-pyridines .

Synthesis of Carboxylic Acid Intermediates for Amide Bioisosteres

Employ Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate as a direct precursor to the 5-carboxylic acid analog, which is a key intermediate for generating amide-based bioisosteres. The hydrolysis is a well-established, high-yielding step (80% reported yield) [2], enabling the efficient exploration of SAR in drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.